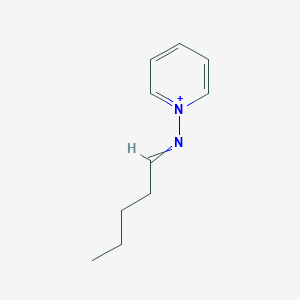
1-(Pentylideneamino)pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pentylideneamino)pyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a pyridinium ring substituted with a pentylideneamino group, which imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-(Pentylideneamino)pyridin-1-ium can be achieved through several synthetic routes. One common method involves the reaction of pyridine with pentylideneamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(Pentylideneamino)pyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction can yield the corresponding amines.
Wissenschaftliche Forschungsanwendungen
1-(Pentylideneamino)pyridin-1-ium has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its ability to stabilize reaction intermediates . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored as a potential drug candidate for the treatment of various diseases. Additionally, in the industry, it is used in the synthesis of advanced materials and as a component in the production of specialty chemicals .
Wirkmechanismus
The mechanism of action of 1-(Pentylideneamino)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(Pentylideneamino)pyridin-1-ium can be compared with other similar compounds, such as pyridinium salts and imidazo[1,5-a]pyridine derivatives . These compounds share some structural similarities but differ in their chemical and physical properties. For example, imidazo[1,5-a]pyridine derivatives are known for their luminescent properties and are used in optoelectronic devices . In contrast, this compound is primarily studied for its catalytic and biological activities . The unique combination of the pentylideneamino group and the pyridinium ring in this compound imparts distinct properties that make it suitable for specific applications.
Similar Compounds
- Pyridinium salts
- Imidazo[1,5-a]pyridine derivatives
- Piperidin-2-ones
- Imidazo[2,1-a]pyridine derivatives
These compounds exhibit a range of biological and chemical activities, making them valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
823817-67-0 |
|---|---|
Molekularformel |
C10H15N2+ |
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
N-pyridin-1-ium-1-ylpentan-1-imine |
InChI |
InChI=1S/C10H15N2/c1-2-3-5-8-11-12-9-6-4-7-10-12/h4,6-10H,2-3,5H2,1H3/q+1 |
InChI-Schlüssel |
PYSBQFFKTLUWGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=N[N+]1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
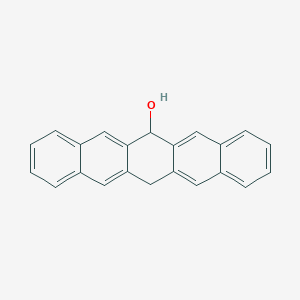
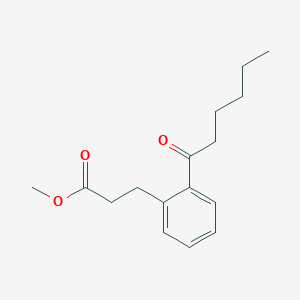
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)

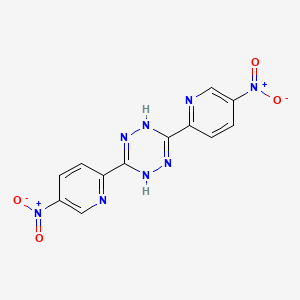
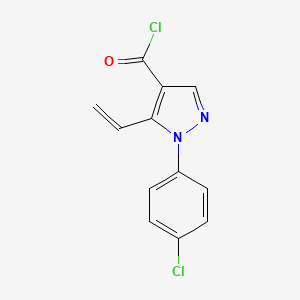
![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
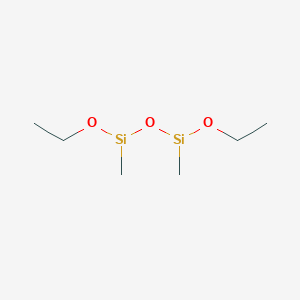
![1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene](/img/structure/B14207494.png)
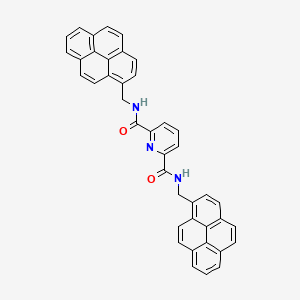
![N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)
![Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14207505.png)
![5H-Cyclopenta[b]pyridine-5,6,7-trione](/img/structure/B14207507.png)
